molecular formula C8H6N2O2 B158494 N-aminophthalimide CAS No. 1875-48-5

N-aminophthalimide

Cat. No. B158494
CAS RN: 1875-48-5
M. Wt: 162.15 g/mol
InChI Key: KSILMCDYDAKOJD-UHFFFAOYSA-N
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Patent
US08921368B2

Procedure details

To a stirred solution of 1,4-dioxane (50 mL) and N-aminophthalimide (5.0 g, 0.031 mmol) at rt was slowly added 2,5-dimethoxy tetrahydrofuran (15 g, 0.061 mmol). The resulting light yellow solution was heated to 100° C. for ˜16 h whereupon 5N HCl was carefully added at 100° C. giving a brown mixture. The mixture was allowed to cool room temperature, the solid thus separated was filtered and was rinsed with 1:3 of 1,4-dioxane in water. Drying afforded 3.5 g (54%) of the title compound as a white solid. LCMS (Condition D) m/z: 213+ve.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
54%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[C:6](=[O:7])[C:5]2=[CH:8][CH:9]=[CH:10][CH:11]=[C:4]2[C:3]1=[O:12].CO[CH:15]1[CH2:19][CH2:18][CH:17](OC)O1.Cl>O1CCOCC1>[N:1]1([N:2]2[C:3](=[O:12])[C:4]3[C:5](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6]2=[O:7])[CH:15]=[CH:19][CH:18]=[CH:17]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NN1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
COC1OC(CC1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
ADDITION
Type
ADDITION
Details
was carefully added at 100° C.
CUSTOM
Type
CUSTOM
Details
giving a brown mixture
CUSTOM
Type
CUSTOM
Details
the solid thus separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
was rinsed with 1:3 of 1,4-dioxane in water
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC=C1)N1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53205%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.